3-Amino-5-chloro-N,N-diethylbenzamide
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Overview
Description
3-Amino-5-chloro-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14ClNO It is a derivative of benzamide and contains an amino group, a chlorine atom, and two ethyl groups attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chlorobenzoic acid as the starting material.
Reaction Steps:
Nitration: The 3-chlorobenzoic acid is nitrated using nitric acid and sulfuric acid to introduce a nitro group, forming 3-chloro-5-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon, yielding 3-chloro-5-aminobenzoic acid.
Amide Formation: The carboxylic acid group is converted to an amide by reacting with diethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), resulting in this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic route. Large reactors and continuous flow systems are used to ensure efficient and cost-effective production. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the chlorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid and sulfuric acid are commonly used for nitration.
Reduction: Hydrogen gas and a palladium catalyst are used for the reduction of nitro groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 3-chloro-5-nitrobenzoic acid.
Reduction: 3-chloro-5-aminobenzoic acid.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloro-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand the role of benzamide derivatives in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-5-chloro-N,N-diethylbenzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-N,N-diethylbenzamide: Lacks the amino group present in 3-Amino-5-chloro-N,N-diethylbenzamide.
Uniqueness: this compound is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which can lead to different chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-amino-5-chloro-N,N-diethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOLLTIRHRATOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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